4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Attachment of the Furan Ring: The 2,5-dimethylfuran moiety can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Methoxyphenyl Group: The final step involves coupling the thiazole-furan intermediate with 4-methoxyaniline under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation Products: Furanones, which may have different biological activities.
Reduction Products: Amines, which can be further functionalized.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylfuran-3-yl)-N-phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity.
4-(2,5-Dimethylfuran-3-yl)-N-(4-chlorophenyl)thiazol-2-amine: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is unique due to the presence of both the methoxyphenyl and dimethylfuran moieties, which may confer distinct biological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S.ClH/c1-10-8-14(11(2)20-10)15-9-21-16(18-15)17-12-4-6-13(19-3)7-5-12;/h4-9H,1-3H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMCYJJZGSTHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.